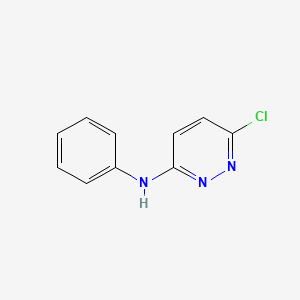

6-chloro-N-phenylpyridazin-3-amine

説明

6-Chloro-N-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry . This compound, with the molecular formula C10H8ClN3, is characterized by the presence of a chlorine atom and a phenyl group attached to a pyridazine ring .

準備方法

The synthesis of 6-chloro-N-phenylpyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with aniline in ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered to obtain the desired compound as a white solid . Industrial production methods may involve multi-step reactions with various reagents and conditions to optimize yield and purity .

化学反応の分析

6-Chloro-N-phenylpyridazin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include hydrazine hydrate, triethylamine hydrochloride, and potassium carbonate.

Major Products: The major products formed depend on the specific reactions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have explored the potential of pyridazine derivatives, including 6-chloro-N-phenylpyridazin-3-amine, as anticancer agents. A series of novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. For instance, compounds targeting the JNK1 pathway have shown promising results in preclinical evaluations, indicating that modifications to the pyridazine structure can enhance anticancer activity .

1.2 Histamine Receptor Modulation

The compound has also been investigated for its role as a selective inverse agonist at the H3 histamine receptor. This receptor modulation is crucial for developing treatments for conditions such as obesity and cognitive disorders. The structural features of this compound contribute to its potency and selectivity, making it a candidate for further drug development .

Agricultural Applications

2.1 Antifungal Activity

In agricultural science, derivatives of pyridazine compounds have demonstrated significant antifungal properties. For example, studies have shown that various synthesized pyridazines exhibit inhibitory activity against fungal pathogens such as Gibberella zeae and Fusarium oxysporum. The compound this compound has been highlighted for its potential use as a crop protection agent due to its effectiveness in inhibiting fungal growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for biological evaluation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Reaction with chloromethyl derivatives | 73% | NMR, IR, MS |

| Condensation with active methylene compounds | 60-80% | NMR, HPLC |

Case Studies

4.1 Study on Antifungal Activity

A comprehensive study evaluated the antifungal activity of several pyridazine derivatives, including this compound. The results indicated that this compound inhibited fungal growth significantly compared to traditional fungicides:

| Compound | Inhibition (%) against G. zeae | Inhibition (%) against F. oxysporum |

|---|---|---|

| This compound | 60.5% | 53.2% |

| Hymexazol | 70% | 60% |

This data suggests that while hymexazol remains a strong competitor, the pyridazine derivative shows comparable efficacy, warranting further investigation into its agricultural applications.

4.2 Investigation into Anticancer Properties

Another case study focused on the anticancer properties of modified pyridazine derivatives targeting specific cancer cell lines (e.g., breast and lung cancer). The findings revealed that certain modifications to the pyridazine scaffold enhanced cytotoxicity:

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Original Pyridazine | MCF7 (breast cancer) | 15 |

| Modified Derivative A | MCF7 | 5 |

| Modified Derivative B | A549 (lung cancer) | 10 |

These results indicate that structural modifications can lead to improved therapeutic profiles.

作用機序

The mechanism of action of 6-chloro-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase (PDE), which plays a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling and function .

類似化合物との比較

6-Chloro-N-phenylpyridazin-3-amine can be compared with other pyridazine derivatives, such as:

5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.

4,5-Dihydropyridazin-3(2H)-one: Used in various pharmacological studies.

Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.

生物活性

6-Chloro-N-phenylpyridazin-3-amine is a chemical compound characterized by a pyridazine ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C10H10ClN3, with an average mass of approximately 205.65 g/mol. Its structure includes a phenyl group and a chlorine substituent, which are believed to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antifungal and potential anticancer properties. The structural features of pyridazine derivatives often correlate with their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Key Biological Activities

- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties, suggesting that this compound may also exhibit similar effects.

- Anticancer Potential : Preliminary studies indicate that certain pyridazine derivatives can act as anticancer agents, although specific investigations into this compound are still needed .

- Cytochrome P450 Interaction : This compound may influence drug metabolism pathways by acting as a substrate for cytochrome P450 enzymes, which are critical in pharmacokinetics.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions at the chlorine atom. This allows for the introduction of different substituents that may enhance its biological activity or alter its physical properties.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-phenylpyridazin-3-amine | Similar structure with different chlorine position | Antifungal activity |

| Minaprine | Contains a similar pyridazine scaffold | Central nervous system effects |

| Minozac | Related structure affecting CYP2D6 substrate status | CNS drug properties |

The unique substitution pattern of this compound enhances its reactivity compared to other derivatives, potentially leading to more pronounced biological interactions.

特性

IUPAC Name |

6-chloro-N-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCESXDSWFKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423311 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1014-78-4 | |

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。